Unraveling the Enigmatic Mechanism of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile: A Technical Guide for Drug Discovery Professionals
Unraveling the Enigmatic Mechanism of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiulcer effects.[1][2][3][4] The nicotinonitrile moiety is also a well-established pharmacophore known to contribute to diverse biological activities.[5] This technical guide provides an in-depth exploration of the putative mechanism of action of the hybrid molecule, 2-(1H-benzimidazol-2-ylthio)nicotinonitrile. Drawing upon the established pharmacology of its constituent chemical motifs, we will dissect its potential biological targets and signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and structurally related compounds.
Introduction: The Benzimidazole-Nicotinonitrile Hybrid - A Molecule of Interest
The convergence of the benzimidazole and nicotinonitrile pharmacophores in 2-(1H-benzimidazol-2-ylthio)nicotinonitrile creates a molecule with a high potential for multifaceted biological activity. Benzimidazoles are structurally analogous to purine nucleosides, enabling them to interact with a variety of biomolecules.[1][4] Their derivatives have been successfully developed as proton pump inhibitors (PPIs), anthelmintics, and anticancer agents.[3][6] Nicotinonitrile derivatives have also demonstrated significant therapeutic potential, including cytotoxic and antimicrobial activities.[5][7]
This guide will systematically explore the most probable mechanisms of action for 2-(1H-benzimidazol-2-ylthio)nicotinonitrile, focusing on three key areas of pharmacology where its structural components have shown significant promise:
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Anticancer Activity: Targeting cellular proliferation and survival pathways.
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Antimicrobial Activity: Disrupting essential processes in pathogenic microorganisms.
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Proton Pump Inhibition: Modulating gastric acid secretion.
For each potential mechanism, we will present the underlying scientific rationale, propose key biological targets, and outline detailed experimental protocols to validate these hypotheses.
Postulated Mechanism of Action I: Anticancer Activity
The benzimidazole core is a prominent feature in numerous anticancer agents, acting through diverse mechanisms.[1][8][9][10] We hypothesize that 2-(1H-benzimidazol-2-ylthio)nicotinonitrile may exert its anticancer effects through one or more of the following pathways:
Inhibition of Tubulin Polymerization
A significant number of benzimidazole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To determine the effect of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile on the polymerization of purified tubulin.
-
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (100 mM stock)
-
Glycerol
-
2-(1H-benzimidazol-2-ylthio)nicotinonitrile (test compound)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive control for inhibition)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v).
-
Add varying concentrations of the test compound or controls to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
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Logical Framework for Tubulin Polymerization Inhibition
Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.
Interaction with DNA and Topoisomerases
Certain benzimidazole derivatives can function as DNA intercalators or minor groove binders, while others inhibit topoisomerases I and II.[1] These actions lead to DNA damage, replication stress, and ultimately, cell death.
Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
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Objective: To assess the ability of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile to displace ethidium bromide from calf thymus DNA (ctDNA).
-
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
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2-(1H-benzimidazol-2-ylthio)nicotinonitrile
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Doxorubicin (positive control)
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Fluorometer.
-
-
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.
-
Incubate the solution to allow for stable intercalation of EtBr.
-
Measure the initial fluorescence intensity.
-
Add increasing concentrations of the test compound to the ctDNA-EtBr complex.
-
Measure the fluorescence intensity after each addition.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates displacement of EtBr by the test compound, suggesting DNA intercalation.
-
Calculate the quenching constant (Ksv) using the Stern-Volmer equation.
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Postulated Mechanism of Action II: Antimicrobial Activity
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[2][4][11][12][13][14][15] The proposed mechanisms often involve the inhibition of essential microbial enzymes or biosynthetic pathways.
Inhibition of Ergosterol Biosynthesis
In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4] This disruption leads to increased membrane permeability and cell death.
Experimental Protocol: Ergosterol Quantitation Assay
-
Objective: To determine if 2-(1H-benzimidazol-2-ylthio)nicotinonitrile inhibits ergosterol biosynthesis in a susceptible fungal strain (e.g., Candida albicans).
-
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose Broth (SDB)
-
2-(1H-benzimidazol-2-ylthio)nicotinonitrile
-
Fluconazole (positive control)
-
Alcoholic potassium hydroxide
-
n-heptane
-
Spectrophotometer.
-
-
Procedure:
-
Grow C. albicans in SDB in the presence of varying concentrations of the test compound or control.
-
Harvest and wash the fungal cells.
-
Saponify the cells with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
-
Data Analysis:
-
The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve.
-
Calculate the percentage of ergosterol inhibition at different concentrations of the test compound.
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Workflow for Assessing Antimicrobial Mechanism
Caption: Experimental workflow for investigating the antimicrobial mechanism of action.
Postulated Mechanism of Action III: Proton Pump Inhibition
Many clinically used antiulcer drugs are benzimidazole derivatives that act as proton pump inhibitors (PPIs).[16][17][18][19] They irreversibly block the gastric H+, K+-ATPase, the final step in gastric acid secretion. The thioether linkage in 2-(1H-benzimidazol-2-ylthio)nicotinonitrile is a key structural feature found in some PPIs and their prodrugs.[20]
Covalent Inhibition of the H+, K+-ATPase
PPIs are weak bases that accumulate in the acidic environment of the parietal cell canaliculi.[17] There, they are converted to a reactive sulfenamide species that forms a covalent disulfide bond with cysteine residues on the H+, K+-ATPase, leading to its inactivation.
Experimental Protocol: In Vitro H+, K+-ATPase Inhibition Assay
-
Objective: To evaluate the inhibitory activity of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile on isolated gastric H+, K+-ATPase.
-
Materials:
-
Lyophilized porcine gastric H+, K+-ATPase vesicles
-
Assay buffer (containing MgCl₂, KCl, and a pH indicator)
-
ATP
-
2-(1H-benzimidazol-2-ylthio)nicotinonitrile
-
Omeprazole (positive control)
-
pH-sensitive fluorescent probe (e.g., acridine orange)
-
Fluorometer.
-
-
Procedure:
-
Pre-incubate the H+, K+-ATPase vesicles with the test compound or control at acidic pH to facilitate activation.
-
Add the vesicles to the assay buffer containing the fluorescent probe.
-
Initiate the proton pumping activity by adding ATP.
-
Monitor the fluorescence quenching as protons are pumped into the vesicles, causing a decrease in intravesicular pH.
-
-
Data Analysis:
-
Calculate the rate of proton transport from the fluorescence quenching slope.
-
Determine the IC50 value for the inhibition of H+, K+-ATPase activity.
-
Quantitative Data Summary
While specific quantitative data for 2-(1H-benzimidazol-2-ylthio)nicotinonitrile is not yet publicly available, the following table presents representative data for related benzimidazole derivatives to provide a contextual framework for expected potency.
| Compound Class | Biological Activity | Target | Representative IC50/MIC | Reference |
| Benzimidazole Acrylonitriles | Anticancer | Tubulin Polymerization | 0.1 - 10 µM | [1] |
| 2-Aryl-Benzimidazoles | Anticancer | Various | 0.06 - 10.9 µM | [10] |
| Thiazolylbenzimidazoles | Anticancer | SMMC-7721, A549 cells | GI50: 1.15 - 7.59 µM | [9] |
| Benzimidazole Derivatives | Antibacterial (S. aureus) | Not specified | MIC: 2 µg/mL | [12] |
| 2-Substituted-1H-benzimidazoles | Antimicrobial | Not specified | MIC: 0.39 - 0.78 mg/L | [14] |
| 2-{[6-(1H-benzimidazol-2-yl)... | Antimicrobial | TrmD | High affinity (docking) | [13][15] |
| 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles | Anti-H. pylori | Not specified | MBC: 1 - 256 µg/mL | [20] |
| Omeprazole (PPI) | Antiulcer | H+, K+-ATPase | ~0.2 µM | [18][19] |
Conclusion and Future Directions
This technical guide has outlined the most plausible mechanisms of action for 2-(1H-benzimidazol-2-ylthio)nicotinonitrile based on the well-documented activities of its core chemical scaffolds. The proposed anticancer, antimicrobial, and proton pump inhibitory activities provide a solid foundation for further investigation. The detailed experimental protocols provided herein offer a clear roadmap for elucidating the precise molecular targets and pathways modulated by this promising compound. Future research should focus on a systematic evaluation of these potential activities to fully characterize the pharmacological profile of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile and unlock its therapeutic potential.
References
- Polanski, J., Gieleciak, R., & Magdziarz, T. (2002). The benzimidazole ring in medicinal chemistry. Acta Poloniae Pharmaceutica, 59(3), 173-181.
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central. [Link]
- Method and compositions for the oral administration of prodrugs of proton pump inhibitors.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Chemical Sciences. [Link]
-
Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed. [Link]
-
Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. [Link]
-
1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. PubMed Central. [Link]
-
Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]
-
Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. [Link]
-
(PDF) Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
-
Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... ResearchGate. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central. [Link]
-
Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. NobleResearch. [Link]
-
Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. PubMed. [Link]
-
Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]
-
Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PubMed Central. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. Semantic Scholar. [Link]870a5976b9b005e8341624)
Sources
- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines [mdpi.com]
- 16. TW200522956A - Method and compositions for the oral administration of prodrugs of proton pump inhibitors - Google Patents [patents.google.com]
- 17. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
